methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acyl chlorination, condensation, and cyclization. Optimal conditions for synthesis have been identified, involving specific solvents and reaction temperatures to achieve high yields and purity without further purification (Zhang Jianting et al., 2009).
Molecular Structure Analysis
Molecular structure determination through X-ray crystallography reveals complex hydrogen-bonded configurations. For example, certain compounds form hydrogen-bonded sheets or chains through a combination of N-H...O and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures (J. Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate or related compounds often result in the formation of novel structures through reactions like tert-butylation and tritylation. Such reactions can lead to the synthesis of isomeric compounds, demonstrating the compound's versatility in chemical synthesis (Yu. V. Filippova et al., 2012).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the compound's behavior in various environments. The detailed crystallographic analysis provides insights into the compound's stability and reactivity (Vanessa Renee Little et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties include studies on hydrogen-bonded configurations and reactions with other compounds. These studies reveal the compound's reactivity and potential for forming new compounds with unique structures and properties (J. Portilla et al., 2007).
properties
IUPAC Name |
methyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5/c1-24-13(21)10-5-2-3-6-11(10)16-12(20)7-4-8-18-9-15-14(17-18)19(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFPFICPMYYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate |
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